Azide-PEG5-Tos
Description
Contextualizing Azide-PEG5-Tos within Poly(ethylene glycol) (PEG) Derivatives
This compound belongs to the broader class of poly(ethylene glycol) (PEG) derivatives. tandfonline.com PEGs are polymers composed of repeating ethylene (B1197577) oxide units, and their derivatives are created by attaching various reactive functional groups to the ends of the PEG chain. biochempeg.com These derivatives have proven invaluable in a wide range of chemical and biological applications, including peptide synthesis, drug delivery, and protein purification. tandfonline.combiochempeg.com The PEG component of these molecules confers several desirable properties, such as increased water solubility and biocompatibility, making them well-suited for use in biological systems. thermofisher.comaxispharm.com
This compound is a specific type of PEG derivative characterized by a defined chain length of five ethylene glycol units. This precise length is important for controlling the distance between the molecules it links. The "Azide" and "Tos" in its name refer to the two different functional groups at either end of the PEG chain, which will be discussed in more detail below.
Heterobifunctional Nature and Significance of this compound
The key feature of this compound is its heterobifunctional nature, meaning it possesses two different reactive groups. biosynth.com This is in contrast to homobifunctional linkers, which have the same functional group at both ends. biosynth.com The presence of two distinct reactive moieties allows for a more controlled and versatile approach to linking molecules. biosynth.comacs.org For example, one end of the this compound molecule can be selectively reacted with a specific site on a protein, while the other end remains available to react with a different molecule, such as a fluorescent dye or a drug. biosynth.com This step-wise conjugation is a powerful strategy for creating complex biomolecular constructs. acs.org
Role as a Linker and Spacer in Bioconjugation and Materials Science
In the realm of bioconjugation, this compound serves as a molecular bridge, or linker, to covalently connect two or more different molecules. biosynth.com This process, known as PEGylation, is widely used to improve the therapeutic properties of proteins, peptides, and other biomolecules. biochempeg.com The PEG chain in this compound also acts as a spacer, providing a defined distance between the conjugated molecules. This can be crucial for maintaining the biological activity of the molecules and preventing steric hindrance.
Beyond bioconjugation, this compound is also utilized in materials science. Its ability to link different components makes it a valuable tool for creating functionalized surfaces and constructing polymer networks. For instance, it can be used to attach biomolecules to the surface of nanoparticles or to create hydrogels with specific properties for tissue engineering applications.
Overview of Key Functional Groups: Azide (B81097) and Tosyl Moieties
The versatility of this compound stems from the distinct reactivity of its two terminal functional groups: the azide group and the tosyl group. broadpharm.com
Azide Group Reactivity for Click Chemistry
The azide group (N₃) is a key component for "click chemistry," a set of chemical reactions known for their high efficiency, selectivity, and biocompatibility. Specifically, the azide group readily participates in the Huisgen 1,3-dipolar cycloaddition with alkynes to form a stable triazole ring. wikipedia.org This reaction can be performed under mild conditions, including in aqueous environments, making it ideal for modifying sensitive biomolecules.
There are two main types of azide-alkyne click chemistry:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction is highly efficient and regioselective, yielding the 1,4-disubstituted triazole product. wikipedia.orgmedchemexpress.com
Strain-promoted azide-alkyne cycloaddition (SPAAC): This is a copper-free version of the reaction that utilizes a strained cyclooctyne (B158145). medchemexpress.com The ring strain of the cyclooctyne accelerates the reaction, eliminating the need for a potentially toxic copper catalyst. mdpi.com This makes SPAAC particularly well-suited for applications in living cells. medchemexpress.com
Tosyl Group as a Leaving Group in Nucleophilic Substitution
The tosyl group (a derivative of p-toluenesulfonic acid) is an excellent leaving group in nucleophilic substitution reactions. broadpharm.comlibretexts.orgpressbooks.pub This is because the negative charge that develops on the oxygen atom as the group departs is stabilized by resonance. libretexts.orgvedantu.com The tosyl group can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alcohols. axispharm.comorganic-chemistry.org This reactivity allows for the attachment of this compound to a wide range of molecules containing these functional groups. axispharm.com The conversion of an alcohol to a tosylate is a common strategy to make it a better leaving group for subsequent substitution reactions. pressbooks.pub
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 236754-49-7 | biosynth.combroadpharm.com |
| Molecular Formula | C₁₇H₂₇N₃O₇S | biosynth.combroadpharm.com |
| Molecular Weight | 417.48 g/mol | cenmed.com |
| Appearance | Solid Powder | medkoo.com |
| Purity | >98.0% | |
| Solubility | 10 mM in DMSO | |
| Storage | Store at -20 °C, keep in dry and avoid sunlight | broadpharm.com |
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O7S/c1-16-2-4-17(5-3-16)28(21,22)27-15-14-26-13-12-25-11-10-24-9-8-23-7-6-19-20-18/h2-5H,6-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRFPWKHJGMATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization Strategies for Azide Peg5 Tos
Synthetic Methodologies for Azide-PEG5-Tos
The primary route to this compound involves a multi-step process starting from a PEG diol. A key intermediate in this synthesis is α-tosyl-ω-hydroxyl PEG, which is then converted to the corresponding azide (B81097).
Displacement of Tosylate by Sodium Azide in α-Tosyl-ω-Hydroxyl PEG
The conversion of an α-tosyl-ω-hydroxyl PEG to an α-azido-ω-hydroxyl PEG is a standard nucleophilic substitution reaction. mdpi.com In this Sₙ2 reaction, the azide anion (N₃⁻), typically from sodium azide (NaN₃), acts as the nucleophile, displacing the tosylate leaving group from the terminal carbon of the PEG chain. researchgate.net
The general reaction is as follows: Ts-O-(CH₂CH₂O)₅-H + NaN₃ → N₃-(CH₂CH₂O)₅-H + NaOTs
This reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which effectively solvates the sodium cations while leaving the azide anion highly nucleophilic. researchgate.net The successful synthesis of α-azide-ω-hydroxyl PEG with a yield of 95% has been reported using this method. mdpi.com The subsequent conversion of the remaining hydroxyl group to a tosylate would yield the final this compound product.
Optimization of Reaction Conditions for Azide Introduction
To ensure a high yield and purity of the desired azido-PEG product, careful optimization of the reaction conditions is crucial.
Temperature is a critical parameter in the azidation reaction. The displacement of the tosylate group requires heating to proceed at a reasonable rate. Published procedures report reaction temperatures ranging from 80°C to 90°C, with reaction times extending overnight to 48 hours. mdpi.comresearchgate.net Precise temperature control is necessary to drive the reaction to completion without promoting side reactions or degradation of the PEG chain.
While the nucleophilic substitution of a primary tosylate with sodium azide is generally a clean and high-yielding reaction, the potential for side product formation exists. The primary concerns are incomplete reactions, leaving residual tosylate, or hydrolysis of the tosylate if water is present.
The formation of triazenes is a known side reaction in some contexts of azide chemistry, particularly in reactions involving diazonium salts or organometallic reagents. However, in the direct Sₙ2 displacement of an alkyl tosylate with sodium azide, triazene (B1217601) formation is not a commonly reported byproduct. The main potential side reactions for this specific transformation include elimination (to form an alkene), although this is less favorable for primary tosylates on a flexible PEG chain, and ether cleavage under harsh conditions, which is avoided by maintaining controlled temperatures. Careful monitoring of the reaction progress by techniques such as NMR or chromatography helps to ensure the complete conversion of the tosylate and minimize the presence of unreacted starting material in the final product. researchgate.net
Temperature Control and Solvent Purity
Synthesis of Related PEG Azide Derivatives for Comparative Studies
The synthesis of Azide-PEGn-Tos analogs with varying PEG chain lengths is valuable for comparative studies, allowing researchers to fine-tune the properties of linkers, such as hydrophilicity and length, for specific applications.
Azido-PEGn-Tos Analogs (e.g., Azide-PEG2-Tos, Azide-PEG3-Tos, Azide-PEG4-Tos, Azide-PEG6-Tos, Azide-PEG7-Tos)
The synthetic strategy for this compound is broadly applicable to other discrete PEG analogs. The general approach involves the mono-tosylation of a commercially available PEG diol (HO-(CH₂CH₂O)n-H), followed by nucleophilic substitution with sodium azide to form the α-azido-ω-hydroxyl PEG intermediate (N₃-(CH₂CH₂O)n-H). biochempeg.com The final step is the tosylation of the remaining hydroxyl group to yield the desired Azido-PEGn-Tos product.
This methodology has been used to create a series of oligoethylene glycol (OEG) derivatives. For instance, di-, tri-, tetra-, and pentaethylene glycols have been successfully converted to their corresponding azido-hydroxy intermediates. This method is also expandable to longer chains like hexaethylene glycol (PEG6). The final tosylation of the hydroxyl end-group provides the target Azido-PEGn-Tos analogs. Commercial suppliers offer a range of these derivatives, including Azide-PEG7-Tos, indicating the robustness of this synthetic pathway. broadpharm.commedkoo.com
Data Tables
Table 1: Representative Reaction Conditions for Azide Introduction
| Starting Material | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| α-Tosyl-ω-hydroxyl PEG | Sodium Azide (NaN₃) | Dry DMF | 90 | Overnight | 95 | mdpi.com |
| α-Tosyl-ω-hydroxyl PEG | Sodium Azide (NaN₃) | DMF | 80 | 48 h | Not specified | N/A |
Homobifunctional Azido-PEGn-Azide Synthesis
The synthesis of linear, homobifunctional PEGs with azide groups at both termini (Azido-PEGn-Azide) is a critical process for creating crosslinkers and other advanced polymer architectures. A common and effective strategy involves a two-step process starting from a dihydroxy-terminated PEG.
The initial step is the activation of the terminal hydroxyl groups. This is typically achieved by converting them into better leaving groups, such as mesylates or tosylates. For instance, a dihydroxy-PEG can be reacted with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (TEA) to yield a dimesylate-PEG. mdpi.com
Following the activation, the mesylate or tosylate groups are displaced by an azide nucleophile. This is accomplished by reacting the activated PEG with an excess of sodium azide (NaN3) in a suitable solvent like ethanol (B145695) or dimethylformamide (DMF). The reaction is typically heated to ensure complete substitution. mdpi.comnih.gov The resulting Azido-PEGn-Azide is then purified to remove excess reagents and byproducts.
A typical procedure for the synthesis of a diazide PEG involves dissolving the corresponding dimesylate PEG in ethanol and adding 2.5 equivalents of sodium azide. The mixture is refluxed for 12 hours. After cooling, the solvent is evaporated, and the residue is redissolved in dichloromethane (B109758) (CH2Cl2). The organic solution is then dried and concentrated to yield the final Azido-PEGn-Azide product. mdpi.com The efficiency of this conversion is generally high, with yields often exceeding 90%. mdpi.com
| Starting Material | Reagents | Intermediate Product | Final Product | Typical Yield |
| HO-PEGn-OH | 1. MsCl, TEA2. NaN3 | MsO-PEGn-OMs | N3-PEGn-N3 | >90% mdpi.com |
Branched Azido-PEG Derivatives
The development of branched or multi-arm PEG structures offers advantages in creating complex, high-capacity molecular constructs. One innovative approach to synthesizing branched azido-PEG derivatives involves the "graft-through" ring-opening metathesis polymerization (ROMP) of a specialized macromonomer, followed by a post-polymerization modification. nih.gov
This strategy employs a norbornene-based macromonomer that incorporates a PEG chain and a latent functional group, such as an alkyl chloride. The ROMP of this macromonomer generates a "bivalent-bottle-brush" polymer with a polynorbornene backbone and pendant PEG chains. nih.gov Each branch point, located near the polymer backbone, contains the alkyl chloride.
The final step is the conversion of the alkyl chloride groups to azides. This is achieved through a halide-azide exchange reaction, typically by treating the polymer with sodium azide in a suitable solvent. nih.gov This method allows for the creation of high-molecular-weight branched polymers with a dense core of azide functionalities, which are readily available for subsequent "click" conjugation reactions. nih.gov
Another strategy for creating branched azido-PEGs involves using multi-arm PEG-hydroxy precursors, such as 4-arm PEG-OH. The terminal hydroxyl groups are first activated with mesyl chloride and then substituted with sodium azide in DMF at an elevated temperature to produce tetraazido-functionalized PEG (PEG-4N3). nih.gov
| Polymer Architecture | Synthetic Strategy | Key Monomer/Precursor | Functionalization Step | Resulting Structure |
| Bivalent-Bottle-Brush | "Graft-through" ROMP | Branched norbornene-PEG-chloride macromonomer | Halide-azide exchange with NaN3 | Core-clickable PEG-branch-azide polymer nih.gov |
| 4-Arm Branched | Activation and Substitution | 4-arm PEG-OH | 1. Mesylation2. Azidation with NaN3 | Tetraazido-functionalized PEG nih.gov |
End-Group Quantification Techniques for Azide-Functionalized PEGs
Accurate determination of the degree of azide functionalization is crucial for the effective use of these polymers in subsequent conjugation reactions. Several spectroscopic techniques are employed for this purpose.
1H Nuclear Magnetic Resonance (NMR) Analysis of Triazole Adducts
While direct ¹H NMR analysis of azido-PEGs can be challenging due to the proximity of the azide-adjacent methylene (B1212753) proton signals to the large PEG backbone signals, an indirect method provides a more straightforward and reliable quantification. nih.govnih.gov This method involves the "click" reaction of the PEG azide with an alkyne to form a 1,2,3-triazole adduct. nih.gov
The triazole proton signal in the ¹H NMR spectrum of the product appears in a region (typically around δ 8 ppm) that is well-separated from the PEG manifold, allowing for clear integration. slideshare.net By comparing the integral of the triazole proton signal to the integral of a known PEG backbone signal (e.g., the methoxy (B1213986) end-group in mPEG), the degree of azide functionalization can be accurately calculated. nih.gov This method has been successfully applied to a variety of bifunctional azido-PEGs with molecular weights ranging from 2 to 18 kDa. nih.govnih.gov
For example, in one study, the conversion of a terminal hydroxyl group to an azide was followed by the reduction of the azide to an amine. The ¹H NMR spectrum clearly showed the shift of the terminal methylene proton resonance from δ 3.37 ppm (adjacent to the azide) to δ 2.88 ppm (adjacent to the amine), confirming the reaction progress. nih.gov
Confirmation of Azide Functionality via 13C-NMR and FTIR
In addition to ¹H NMR, ¹³C Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable tools for confirming the presence of the azide group.
In ¹³C-NMR spectroscopy, the carbon atom directly attached to the azide group (-CH₂-N₃) exhibits a characteristic chemical shift. For azido-PEGs, this signal typically appears around δ 50.6-50.9 ppm. nih.govmdpi.com The disappearance of the signal corresponding to the carbon adjacent to the hydroxyl group (CH₂-OH) at approximately δ 61.7 ppm and the appearance of the peak at ~51 ppm provides strong evidence of successful and often quantitative conversion to the azide. nih.govmdpi.com
FTIR spectroscopy provides a distinct and easily identifiable signature for the azide functional group. The antisymmetric stretching vibration of the N=N=N bond in the azide group gives rise to a strong, sharp absorption band in the region of 2100 cm⁻¹. mdpi.comresearchgate.net The appearance of this characteristic peak is a definitive indicator of the successful incorporation of the azide functionality.
| Technique | Key Signature | Typical Chemical Shift / Wavenumber | Information Provided |
| ¹³C-NMR | Carbon adjacent to azide (-C H₂-N₃) | δ ~50.6 - 50.9 ppm nih.govmdpi.com | Confirmation of azide presence and disappearance of precursor signal. |
| FTIR | Antisymmetric azide stretch (N=N=N) | ~2100 cm⁻¹ mdpi.comresearchgate.net | Definitive confirmation of the presence of the azide functional group. |
Advanced Reaction Mechanisms and Selectivity in Azide Peg5 Tos Conjugation
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azide-PEG5-Tos
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used click reaction that involves the reaction of an azide (B81097), such as the one present in this compound, with a terminal alkyne. medchemexpress.comselleck.cn This reaction is characterized by its rapid kinetics, high yields, and tolerance of a wide range of functional groups and aqueous conditions. biologists.com
Formation of 1,4-Disubstituted 1,2,3-Triazoles
The hallmark of the CuAAC reaction is its exceptional regioselectivity, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. This specificity arises from the copper-catalyzed reaction mechanism. The process is initiated by the formation of a copper(I) acetylide intermediate from the terminal alkyne. This intermediate then reacts with the azide group of a molecule like this compound in a stepwise manner, involving a six-membered copper-containing intermediate, which ultimately leads to the formation of the stable 1,4-triazole ring. This high degree of regioselectivity is a significant advantage over the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-isomers.
Catalytic Systems and Optimization for Bioconjugation
The success of CuAAC in biological settings hinges on the development of effective catalytic systems that maintain the copper catalyst in its active Cu(I) oxidation state while minimizing its inherent toxicity. mdpi.com Various ligands have been developed to chelate and stabilize the Cu(I) ion, enhance its catalytic activity, and protect it from oxidation.
Key considerations for optimizing CuAAC in bioconjugation include:
Copper Concentration: Reaction rates are often dependent on the copper concentration, with a threshold typically observed around 50 µM, and maximal activity often reached at approximately 250 µM. scispace.com
Ligands: Water-soluble ligands are crucial for aqueous bioconjugation reactions. Tris(hydroxypropyltriazolyl)methylamine (THPTA) is a commonly used ligand that stabilizes the Cu(I) catalyst and improves reaction kinetics. researchgate.netnsf.gov Other ligands, such as certain sulfonated bathophenanthrolines and even the amino acid L-histidine, have also been employed to facilitate the reaction and reduce copper toxicity. mdpi.comjenabioscience.com
Reducing Agents: Since Cu(I) is susceptible to oxidation to the inactive Cu(II) state, a reducing agent is often included in the reaction mixture. Sodium ascorbate (B8700270) is a popular choice due to its effectiveness in generating and maintaining the Cu(I) state. jenabioscience.comnih.gov However, byproducts of ascorbate oxidation can sometimes lead to unwanted side reactions with proteins. nih.gov To mitigate this, additives like aminoguanidine (B1677879) can be used to trap these reactive byproducts. jenabioscience.comnih.gov
Solvents: The choice of solvent can also influence the reaction. While the reaction is often performed in aqueous buffers, the addition of organic co-solvents like methanol, acetonitrile, or DMSO can sometimes be beneficial. acs.org
Table 1: Common Components and Conditions for CuAAC Bioconjugation
| Component | Role | Typical Concentration/Ratio | Notes |
|---|---|---|---|
| Copper(I) Source | Catalyst | 50-250 µM | Often generated in situ from a Cu(II) salt. |
| Ligand (e.g., THPTA) | Stabilizes Cu(I), enhances kinetics | ≥5 equivalents relative to Cu | Water-soluble ligands are essential for aqueous systems. |
| Reducing Agent (e.g., Sodium Ascorbate) | Maintains Cu(I) state | In excess | Can sometimes cause side reactions with biomolecules. |
| Additive (e.g., Aminoguanidine) | Scavenges reactive byproducts | - | Helps prevent protein modification from ascorbate oxidation. |
| pH | Reaction environment | Typically neutral | The reaction is generally tolerant of a range of pH values. |
| Temperature | Reaction condition | Ambient temperature | Mild heating may sometimes be beneficial. scispace.com |
Considerations for Copper Toxicity in Live Cell Applications
A significant challenge for the application of CuAAC in living systems is the cytotoxicity of copper. researchgate.net Copper ions can generate reactive oxygen species (ROS), which can damage cellular components, and can also interfere with the function of metalloproteins. biologists.commdpi.com This has limited the widespread use of CuAAC for intracellular labeling. biologists.com
To address this, several strategies have been developed:
Ligand Development: The design of new copper-chelating ligands is a primary focus. These ligands aim to bind copper tightly, reducing its free concentration to non-toxic levels while still allowing it to participate effectively in the catalytic cycle. researchgate.net For instance, the Cu(I)-L-histidine complex has shown lower toxicity compared to other common ligand systems. mdpi.com
Catalyst Delivery Systems: Innovative delivery mechanisms are being explored to target the copper catalyst to specific locations within the cell, thereby minimizing widespread toxicity.
Optimized Reaction Conditions: Careful optimization of the concentrations of copper, ligand, and reducing agent is crucial to find a balance between efficient catalysis and minimal cellular damage. nsf.gov Research has shown that the ligand environment significantly influences copper uptake and its metabolic effects on cells. researchgate.net
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound
To circumvent the issue of copper toxicity, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction does not require a metal catalyst and instead relies on the high reactivity of a strained cyclooctyne (B158145) with an azide. medchemexpress.comselleck.cn this compound can readily participate in SPAAC reactions with molecules containing strained alkyne moieties. medchemexpress.com
Reaction with Dibenzocyclooctyne (DBCO) and Bicyclononyne (BCN) Derivatives
Among the various strained cyclooctynes developed, dibenzocyclooctyne (DBCO) and bicyclononyne (BCN) derivatives are some of the most widely used due to their favorable reaction kinetics and stability.
Dibenzocyclooctyne (DBCO): DBCO and its derivatives, such as azadibenzocyclooctyne (DIBAC), feature aromatic rings fused to the cyclooctyne core. This fusion introduces significant ring strain, which is the driving force for the rapid reaction with azides. ru.nl
Bicyclononyne (BCN): BCN incorporates a fused cyclopropyl (B3062369) ring to induce strain in the eight-membered ring. This results in a highly reactive, albeit sometimes less stable, cyclooctyne. nih.gov
The reaction of this compound with these strained alkynes proceeds readily under physiological conditions, making SPAAC a powerful tool for live-cell imaging and bioconjugation in complex biological environments. ru.nl
Kinetic Enhancements through Ring Strain
The rate of the SPAAC reaction is directly related to the degree of ring strain in the cyclooctyne. The energy stored in the strained alkyne bond lowers the activation energy of the cycloaddition reaction. Density functional theory (DFT) calculations have shown that the rapid rate of SPAAC is due to a lower energy requirement for distorting the azide and the alkyne into the transition-state geometry. nih.gov
The kinetics of SPAAC can be influenced by several factors:
Cyclooctyne Structure: The specific structure of the cyclooctyne has a profound impact on the reaction rate. For example, the inclusion of sp2-hybridized centers or fused small rings significantly increases the rate compared to simple cyclooctynes. nih.gov Oxidation of a hydroxyl group on a DIBO derivative to a ketone has also been shown to increase the reaction rate, likely due to a subtle conformational change in the cyclooctyne ring. nih.gov
Electronic Effects: While ring strain is the primary driver, electronic factors can also play a role. The introduction of electron-withdrawing groups near the alkyne can further enhance reactivity. nih.gov
Solvent: The polarity of the solvent can also affect the reaction kinetics. For some SPAAC reactions, a shift to a more polar solvent, such as an aqueous buffer, can lead to significant rate enhancements. rsc.org
Table 2: Comparison of Second-Order Rate Constants for Selected SPAAC Reactions
| Cyclooctyne | Azide | Solvent | Second-Order Rate Constant (M⁻¹s⁻¹) |
|---|---|---|---|
| BARAC | Benzyl Azide | Acetonitrile | 0.96 |
| PYRROC | Benzyl Azide | Acetonitrile | ~0.01-0.1 (estimated) |
| PYRROC | Fluorophore Azides | PBS | >400 |
| DIBO | Benzyl Azide | Methanol | ~0.1 |
Data sourced from various studies for comparative purposes. nih.govrsc.orguga.edu
The development of new cyclooctynes with fine-tuned reactivity and stability continues to expand the capabilities of SPAAC, enabling increasingly sophisticated applications in biological research.
Staudinger Ligation in Bioconjugation with Azide-PEG5-Tosthermofisher.combroadpharm.comsigmaaldrich.com
The Staudinger ligation is a highly selective method for forming a stable amide bond between two molecules, one functionalized with an azide and the other with a specifically engineered phosphine (B1218219). thermofisher.comnih.gov This reaction is exceptionally bioorthogonal, as both the azide and triarylphosphine groups are largely absent from and non-reactive with native biological systems, ensuring minimal interference with cellular processes. rsc.orgnih.gov The reaction proceeds efficiently under mild, physiological conditions, making it suitable for use in living systems. rsc.org In the context of this compound, the azide moiety is available to react with a phosphine-labeled biomolecule, such as a protein or peptide. thermofisher.combroadpharm.com
The Staudinger reaction begins with the nucleophilic attack of a phosphine on the terminal nitrogen of the azide group of a molecule like this compound. nih.govwikipedia.org This initial step forms a linear phosphazide (B1677712) intermediate, which then undergoes an electrocyclization to a four-membered ring structure. nih.gov This ring is unstable and irreversibly loses a molecule of dinitrogen (N₂) to form an iminophosphorane, also known as an aza-ylide. nih.govwikipedia.orgorganic-chemistry.org
In the classic Staudinger reduction, this iminophosphorane intermediate is hydrolyzed by water to yield a primary amine and a phosphine oxide byproduct. wikipedia.orgorganic-chemistry.org However, for bioconjugation, the Staudinger ligation employs a modified phosphine that contains an electrophilic trap, typically a methyl ester, positioned ortho to the phosphorus atom. sigmaaldrich.comnih.govacs.org This strategic placement allows the intermediate aza-ylide to undergo a rapid, intramolecular reaction with the ester trap. nih.gov This rearrangement is faster than hydrolysis and results in the formation of a stable amide bond, covalently linking the two molecules, with the phosphine oxide integrated into the final product structure. thermofisher.comnih.gov
| Step | Reactants | Intermediate | Product |
| 1 | This compound + Triarylphosphine | Phosphazide | - |
| 2 | Phosphazide | Iminophosphorane (Aza-ylide) + N₂ | - |
| 3 | Iminophosphorane + H₂O (Reduction) | - | Amine + Phosphine Oxide |
| 3a | Iminophosphorane with ester trap (Ligation) | - | Amide-linked conjugate |
This table outlines the key stages of the Staudinger reaction, contrasting the reduction and ligation pathways.
The high chemoselectivity of the Staudinger ligation makes it a powerful tool for the precise labeling of biomolecules. rsc.org Because the azide functional group is extremely small and biologically inert, it can be introduced into biomolecules like proteins, glycans, or nucleic acids via metabolic labeling or direct chemical modification. thermofisher.comacs.org this compound can then be used as a linker to attach these azide-modified biomolecules to other molecules of interest, such as reporter enzymes, fluorophores, or drug payloads that have been functionalized with a phosphine. thermofisher.comrsc.org This precise targeting allows for applications in tracking molecular localization, probing protein interactions, and constructing antibody-drug conjugates. thermofisher.comrsc.org The selectivity of the reaction ensures that the conjugation occurs only at the desired azide site, preserving the biological integrity and function of the target molecule. rsc.org
Mechanism of Phosphazine Intermediate Formation and Hydrolysis
Nucleophilic Substitution Reactions with the Tosyl Group of Azide-PEG5-Tosdcchemicals.combroadpharm.com
The tosyl (tosylate) group of this compound is a highly effective leaving group, making the terminal end of the PEG chain susceptible to nucleophilic substitution. dcchemicals.combroadpharm.comruixibiotech.com This reactivity allows the tosylate to be displaced by a wide variety of nucleophiles, enabling the conversion of the tosyl functionality into other useful chemical groups. cd-bioparticles.net
A key application of the tosyl group's reactivity is the synthesis of thiol-functionalized PEG linkers. This is typically achieved in a two-step process to avoid the premature and undesirable oxidation of the thiol group to a disulfide-linked dimer. researchgate.net
First, the tosylate group of an azide-PEG-tosylate compound is displaced by reacting it with potassium thioacetate (B1230152) in a solvent like dimethylformamide (DMF). researchgate.net The thioacetate anion acts as the nucleophile, attacking the carbon adjacent to the tosylate and displacing it to form an azide-PEG-thioacetate derivative. researchgate.net The introduction of the thioester group can be confirmed by NMR spectroscopy. researchgate.net
In the second step, the thioester is hydrolyzed under mild conditions, for example, using ammonia (B1221849) in methanol, to yield the free thiol (sulfhydryl) group. researchgate.net This protected, two-step approach ensures a high yield of the desired heterobifunctional Azide-PEG-Thiol product. researchgate.net
| Reaction Stage | Reagents | Product | Purpose |
| Substitution | Azide-PEG-Tosyl + Potassium Thioacetate | Azide-PEG-Thioacetate | Introduce a protected thiol group. researchgate.net |
| Hydrolysis | Azide-PEG-Thioacetate + Ammonia/Methanol | Azide-PEG-Thiol | Deprotect the thioacetate to yield the free thiol. researchgate.net |
This table summarizes the two-step synthesis of an Azide-PEG-Thiol from an Azide-PEG-Tosyl precursor.
The robust nature of the tosyl group as a leaving group means it can be displaced by a diverse array of nucleophiles, not just thioacetate. dcchemicals.comcd-bioparticles.net This versatility allows this compound to serve as a precursor for a wide range of other heterobifunctional PEG linkers. By selecting an appropriate nucleophile, the tosyl group can be replaced to introduce functionalities tailored for specific conjugation chemistries. For instance, reaction with sodium iodide could yield an iodo-functionalized PEG, while reaction with an amine could introduce a secondary or tertiary amine. This synthetic flexibility is crucial for developing custom linkers for applications in drug delivery, surface modification, and materials science.
| Nucleophile | Resulting Functional Group | Potential Application |
| Thioacetate (CH₃COS⁻) | Thioacetate (-SCOCH₃), then Thiol (-SH) | Thiol-maleimide chemistry, metal surface binding |
| Hydrosulfide (HS⁻) | Thiol (-SH) | Direct formation of thiol, though may lead to disulfide dimers researchgate.net |
| Pyridyldisulfide (Py-S-S⁻) | Pyridyldisulfide (-S-S-Py) | Formation of a protected thiol that can react with other thiols researchgate.net |
| Cyanide (CN⁻) | Nitrile (-CN) | Can be hydrolyzed to a carboxylic acid or reduced to an amine |
| Halides (I⁻, Br⁻, Cl⁻) | Halogen (-I, -Br, -Cl) | Precursor for other substitutions or organometallic reactions |
| Amines (R-NH₂) | Secondary Amine (-NHR) | Altering linker properties, further functionalization |
This table illustrates potential functional groups that can be introduced by displacing the tosyl group on this compound with various nucleophiles.
Applications of Azide Peg5 Tos in Targeted Bioconjugation and Delivery Systems
Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs)
Antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs) are targeted therapies that deliver potent cytotoxic agents directly to cancer cells. researchgate.netnih.gov These conjugates consist of a monoclonal antibody or a targeting peptide, a cytotoxic payload, and a chemical linker that connects the two. researchgate.netnih.gov The linker plays a critical role in the stability and efficacy of the ADC or PDC. biochempeg.combiosynth.com
Azide-PEG5-Tos is utilized as a cleavable linker in the synthesis of ADCs. medchemexpress.comselleckchem.comglpbio.comglpbio.com Its PEG component enhances the solubility and stability of the conjugate, while the cleavable nature of the linker allows for the release of the cytotoxic payload at the target site. medchemexpress.comselleckchem.comglpbio.comglpbio.com The azide (B81097) group provides a handle for attaching the linker to the antibody or the drug via click chemistry. medchemexpress.com
The use of cleavable linkers, such as those based on this compound, is a key strategy in ADC design. These linkers are designed to be stable in the bloodstream but to break down and release the payload under specific conditions found within the tumor microenvironment or inside cancer cells. biochempeg.comoup.com This targeted release mechanism helps to minimize off-target toxicity and increase the therapeutic window of the drug. biochempeg.comoup.com
The design of linkers for ADCs and PDCs is a balancing act between stability in circulation and efficient cleavage at the target site. researchgate.netunimi.it An ideal linker should remain intact in the bloodstream to prevent premature release of the cytotoxic payload, which could lead to systemic toxicity. researchgate.netbiochempeg.com However, once the conjugate reaches the target cell, the linker must be readily cleaved to release the drug and exert its therapeutic effect. researchgate.netbiochempeg.com
Several strategies are employed to achieve this balance:
Enzyme-cleavable linkers: These linkers contain peptide sequences that are recognized and cleaved by enzymes, such as cathepsins, which are highly expressed in the lysosomes of cancer cells. lubio.chnih.gov The valine-citrulline (Val-Cit) dipeptide is a commonly used enzyme-cleavable motif. unimi.itnih.gov
pH-sensitive linkers: These linkers are designed to be stable at the neutral pH of blood but to hydrolyze and release the drug in the acidic environment of endosomes and lysosomes (pH 4.5-6.5). biochempeg.comlubio.ch Hydrazone linkers are an example of this type. oup.com
Redox-sensitive linkers: These linkers incorporate disulfide bonds that are stable in the oxidizing environment of the bloodstream but are readily cleaved by reducing agents like glutathione, which is found at high concentrations inside cells. oup.comchemistryviews.org
The primary goal of ADCs and PDCs is the targeted delivery of highly potent cytotoxic drugs to cancer cells, thereby increasing their efficacy and reducing side effects. aacrjournals.orgnih.gov The antibody or peptide component of the conjugate recognizes and binds to specific antigens or receptors that are overexpressed on the surface of cancer cells. nih.gov This binding event triggers the internalization of the conjugate into the cell. biochempeg.com
Once inside the cell, the cleavable linker is broken down by the mechanisms described above, releasing the cytotoxic payload. oup.com The released drug can then kill the cancer cell through various mechanisms, such as inhibiting DNA replication or disrupting microtubule function. researchgate.net The use of cleavable linkers allows for the delivery of the unmodified, active form of the drug to its intracellular target. oup.com
The table below summarizes some of the cytotoxic agents, also known as payloads, that are commonly used in ADCs.
| Payload Class | Example | Mechanism of Action |
| Auristatins | Monomethyl auristatin E (MMAE) | Microtubule inhibitor |
| Maytansinoids | Mertansine (DM1) | Microtubule inhibitor |
| Calicheamicins | Gemtuzumab ozogamicin | DNA damaging agent |
| Doxorubicins | Doxorubicin | DNA intercalator and topoisomerase II inhibitor |
This table provides examples of cytotoxic agents and is not exhaustive.
Design Principles for Linker Stability and Cleavage in Biological Environments
Nanotechnology and Nanoparticle Surface Modification
Nanoparticles have emerged as promising platforms for drug delivery due to their ability to encapsulate and protect therapeutic agents, as well as their potential for targeted delivery. mdpi.com The surface of nanoparticles can be modified with various molecules to enhance their properties and performance. frontiersin.org
The surface of nanoparticles is often functionalized with polyethylene (B3416737) glycol (PEG), a process known as PEGylation. mdpi.comresearchgate.net PEGylation creates a hydrophilic shield around the nanoparticle that offers several advantages:
Enhanced Stability: The PEG layer provides steric hindrance, preventing the aggregation of nanoparticles in biological fluids. frontiersin.orgcd-bioparticles.com
Improved Biocompatibility: PEG is non-toxic and non-immunogenic, which reduces the likelihood of an adverse immune response. cd-bioparticles.comnih.gov
Prolonged Circulation Time: The "stealth" effect conferred by PEG helps nanoparticles evade recognition and clearance by the reticuloendothelial system (RES), leading to a longer circulation time in the bloodstream. nih.govnih.gov
This compound can be used to PEGylate nanoparticles. The tosyl group can react with functional groups on the nanoparticle surface, while the azide group remains available for further conjugation with targeting ligands or therapeutic molecules. cenmed.com
The table below shows the relationship between PEG molecular weight, the number of PEO units, and the approximate length of the PEG chain.
| PEG MW (Da) | Number of PEO Units | PEG Length (nm) |
| 1000 | 23 | 6.4 |
| 2000 | 45 | 12.7 |
| 5000 | 114 | 31.8 |
| 10000 | 227 | 63.6 |
Data sourced from CD Bioparticles. cd-bioparticles.com
The surface of nanoparticles can be engineered to create controlled-release systems for therapeutic agents. mdpi.com This can be achieved by conjugating the drug to the nanoparticle surface via a cleavable linker. acs.org
Similar to ADCs, these linkers can be designed to respond to specific stimuli in the target environment, such as changes in pH or the presence of certain enzymes. acs.org For example, a drug could be attached to a PEGylated nanoparticle using a linker that is cleaved by enzymes that are overexpressed in tumor tissues. acs.org This would result in the localized release of the drug at the desired site of action.
The use of this compound in this context allows for a modular approach to designing controlled-release systems. The PEG chain provides the necessary biocompatibility and stability, while the azide group serves as a versatile anchor point for attaching a wide range of drugs and targeting moieties through click chemistry.
Functionalization of Nanoparticles for Enhanced Biocompatibility and Stability
Advanced Drug Delivery Systems
This compound is a heterobifunctional molecule that serves as a valuable linker in the development of advanced drug delivery systems. biosynth.com This compound features an azide group at one end and a tosyl group at the other, separated by a 5-unit polyethylene glycol (PEG) spacer. broadpharm.commedkoo.com The PEG spacer is hydrophilic, which enhances solubility in aqueous environments. broadpharm.commedkoo.com The azide group is reactive towards alkynes, BCN, and DBCO through "click chemistry," forming a stable triazole linkage. broadpharm.commedkoo.com The tosyl group is an excellent leaving group in nucleophilic substitution reactions. broadpharm.commedkoo.com This dual functionality allows for the versatile conjugation of molecules. biosynth.com
This compound is particularly prominent in the synthesis of antibody-drug conjugates (ADCs). medchemexpress.comselleckchem.comxcessbio.com ADCs are a class of targeted therapies designed to deliver cytotoxic agents specifically to cancer cells, minimizing damage to healthy tissues. biochempeg.com In this context, this compound acts as a cleavable linker, connecting the antibody to the drug payload. medchemexpress.comselleckchem.comxcessbio.com
The applications of this compound extend to the formation of nanoparticles, liposomes, and micelles for drug delivery. It is also utilized in the development of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade specific proteins within cells.
PEGylation for Enhanced Aqueous Solubility and Reduced Immunogenicity
PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy to improve the therapeutic properties of drugs, including proteins, peptides, and small molecules. biosynth.comresearchgate.net The incorporation of the PEG spacer from linkers like this compound offers several advantages in drug delivery systems. axispharm.com
The inherent hydrophilicity of the PEG chain significantly enhances the aqueous solubility of conjugated therapeutic agents. medkoo.comaxispharm.comcreative-biolabs.com This is crucial for drugs that are otherwise poorly soluble, improving their formulation and bioavailability. axispharm.com
Furthermore, the PEG chain can act as a protective shield around the conjugated molecule. biochempeg.com This shielding effect can mask antigenic sites on proteins and peptides, leading to a reduction in their immunogenicity. biochempeg.comresearchgate.netaxispharm.com By decreasing the recognition by the immune system, PEGylation can prevent an adverse immune response and the rapid clearance of the therapeutic agent. biochempeg.comresearchgate.netcreative-biolabs.com
Prolonged In Vivo Half-Life and Bioavailability
A significant benefit of utilizing PEG linkers such as this compound in drug delivery is the potential to prolong the in vivo half-life of the therapeutic agent. biochempeg.comcreative-biolabs.com The increased hydrodynamic size of the PEGylated conjugate reduces renal filtration, leading to a longer circulation time in the bloodstream. researchgate.net
This extended circulation time enhances the bioavailability of the drug, meaning a higher proportion of the administered dose reaches the systemic circulation and is available to exert its therapeutic effect. Research has shown that optimizing the length of the PEG chain is critical. For instance, nanoparticles with a surface PEG length of 13.8 nm (corresponding to a molecular weight of 5000 Da) demonstrated significantly decreased absorption by serum proteins and reduced interaction with macrophages, resulting in prolonged blood circulation and enhanced tumor accumulation. researchgate.net
The sustained release kinetics of drugs from PEGylated nanoparticles also contribute to improved therapeutic outcomes. researchgate.net For example, PEG-PCL nanoparticles with a PEG molecular weight of 5000 exhibited prolonged circulation times and a sustained drug release profile over 96 hours. researchgate.net
Active and Passive Targeting Strategies
This compound plays a role in both active and passive targeting strategies for drug delivery. Passive targeting relies on the enhanced permeability and retention (EPR) effect, where nanoparticles accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage. The PEGylation provided by linkers like this compound contributes to the "stealth" properties of nanoparticles, allowing them to evade the immune system and circulate long enough to accumulate in tumors. researchgate.net
Active targeting involves the conjugation of the drug delivery system to a targeting ligand that specifically binds to receptors overexpressed on target cells. The heterobifunctional nature of this compound is instrumental in this approach. biosynth.com The tosyl group can be used to attach the linker to the drug or nanoparticle, while the azide group can be reacted with an alkyne-modified targeting ligand (e.g., an antibody, peptide, or small molecule) via click chemistry. broadpharm.com This ensures the precise delivery of the therapeutic payload to the intended site of action, which can increase therapeutic efficacy and minimize off-target side effects.
Protein and Peptide Labeling and Modification
This compound is a key reagent in the field of bioconjugation, enabling the labeling and modification of proteins and peptides. axispharm.com Its heterobifunctional structure allows for the introduction of a PEGylated azide moiety onto biomolecules. biosynth.com
The azide group serves as a versatile chemical handle for "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). broadpharm.commedchemexpress.com These reactions are highly efficient, specific, and can be performed under mild, biocompatible conditions, making them ideal for modifying sensitive biological molecules. chemie-brunschwig.ch The tosyl end of this compound can react with nucleophilic groups on proteins, such as amines or thiols, to form a stable covalent bond. axispharm.com
Site-Specific Bioconjugation of Biomolecules
A significant application of this compound is in the site-specific labeling of proteins and other biomolecules. This technique allows for the precise attachment of a probe or drug to a specific location on the biomolecule, which is crucial for preserving its natural structure and function.
The process often involves introducing the azide group from this compound into the protein. This can be followed by a highly selective click chemistry reaction with a molecule containing a complementary alkyne group. This approach enables the attachment of a wide variety of functional molecules, including fluorescent dyes for imaging, affinity tags for purification, or therapeutic agents for targeted delivery.
The ability to perform these modifications without disrupting the protein's activity is a major advantage for researchers studying protein dynamics, tracking their localization within cells, and developing novel biotherapeutics.
Metabolic Labeling and Live Cell Imaging
Azide-functionalized molecules, in conjunction with click chemistry, are powerful tools for metabolic labeling and live-cell imaging. nih.govnih.gov This strategy involves introducing bioorthogonal chemical reporters, such as azides, into biomolecules through the cell's own metabolic pathways. nih.govnih.gov
For example, cells can be fed azido (B1232118) sugars, which are then incorporated into glycans on the cell surface. nih.govnih.gov These azide-tagged glycans can then be visualized by reaction with a fluorescent probe containing a strained alkyne, such as DBCO, via SPAAC. iris-biotech.deiris-biotech.de This copper-free click chemistry reaction is biocompatible and suitable for use in living systems. iris-biotech.denih.gov
This methodology has been extended to the labeling of newly synthesized proteins by using amino acid analogues containing azide groups, such as azidohomoalanine (Aha). nih.gov Proteins containing Aha can be labeled with fluorescent probes, allowing for the visualization of protein synthesis and trafficking in real-time within living cells. nih.gov While this compound itself is not directly used for metabolic incorporation, the principles of azide-based labeling it enables are central to these advanced imaging techniques. The azide group it provides for conjugation is the same functional group utilized in these metabolic labeling experiments.
PROTAC Linker Design and Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the body's own cellular waste disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. bpsbioscience.com These molecules are composed of three distinct parts: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. explorationpub.comfrontiersin.org By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase). explorationpub.comnih.gov This induced proximity leads to the tagging of the POI with ubiquitin molecules, marking it for destruction by the 26S proteasome. explorationpub.commdpi.com The design of the linker is a critical determinant of the PROTAC's efficacy, influencing its physicochemical properties and its ability to promote a stable and productive ternary complex. explorationpub.comnih.gov
This compound as a Component in PROTAC Synthesis
The key to this compound's utility lies in its orthogonal functional groups:
An azide (N₃) group at one terminus, which is used for "click chemistry" reactions. medchemexpress.commedchemexpress.com
A tosyl (Tos) group at the other terminus, which is an excellent leaving group in nucleophilic substitution reactions.
This dual reactivity allows for a controlled, stepwise assembly of the PROTAC molecule. The synthesis can be planned so that one ligand is attached via the tosyl group, followed by the attachment of the second ligand via the azide group, or vice versa. This modularity is highly advantageous for creating libraries of PROTACs where variables such as the linker length, E3 ligase ligand, or POI ligand can be systematically varied to optimize degradation activity. uni-muenchen.debroadpharm.com The use of click chemistry, in particular, offers a highly efficient and reliable method for the final conjugation step, contributing to the streamlined synthesis of potential therapeutic agents. uni-muenchen.de
Table 1: Properties of this compound for PROTAC Synthesis
| Feature | Description | Relevance in PROTAC Synthesis |
|---|---|---|
| Functional Group 1 | Azide (N₃) | Enables highly efficient and specific "click chemistry" reactions (e.g., CuAAC, SPAAC) for conjugation to an alkyne-modified ligand. medchemexpress.commedchemexpress.com |
| Functional Group 2 | Tosyl (Tos) | Acts as a good leaving group for nucleophilic substitution, reacting readily with amines, thiols, or hydroxyls on a ligand. |
| Linker Backbone | 5-unit Polyethylene Glycol (PEG) | Provides a specific spatial distance between ligands, increases water solubility, and can improve pharmacokinetic properties. jenkemusa.comprecisepeg.com |
| Synthetic Approach | Heterobifunctional / Modular | Allows for controlled, sequential attachment of POI and E3 ligase ligands, facilitating the rapid generation of PROTAC libraries for optimization. uni-muenchen.debroadpharm.com |
Strategies for E3 Ligase Ligand and Target Protein Ligand Conjugation
The construction of a PROTAC using this compound involves precise chemical strategies to link the E3 ligase ligand and the target protein ligand. The linker's heterobifunctional nature dictates a two-step conjugation process, leveraging the distinct reactivity of the azide and tosyl groups.
One common strategy begins with the nucleophilic substitution reaction at the tosyl end. The tosyl group is readily displaced by a nucleophile, such as a primary amine (-NH2) or hydroxyl (-OH) group, which is often present on, or can be synthetically introduced to, an E3 ligase ligand (e.g., derivatives of pomalidomide (B1683931) or VHL ligands) or a POI ligand. This reaction forms a stable ether or amine linkage.
Following the first conjugation and purification, the second ligand is attached via the azide terminus. The azide group does not interfere with the first reaction and remains available for a subsequent click chemistry reaction. The most common methods include:
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly reliable reaction involves coupling the azide with a terminal alkyne-modified ligand in the presence of a copper(I) catalyst to form a stable triazole ring. medchemexpress.commedchemexpress.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction where the azide reacts with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), on the second ligand. medchemexpress.commedchemexpress.com SPAAC is particularly useful when working with biological systems or molecules that are sensitive to copper.
This directional and sequential approach ensures that the PROTAC is assembled correctly, with one specific ligand at each end of the PEG linker.
Table 2: Conjugation Chemistries with this compound
| Linker Functional Group | Reacts With | Reaction Type | Resulting Linkage | Typical Use |
|---|---|---|---|---|
| Tosyl (-OTs) | Amine (-NH₂) | Nucleophilic Substitution | Amine | Attachment of a POI or E3 ligase ligand. |
| Tosyl (-OTs) | Hydroxyl (-OH) | Nucleophilic Substitution | Ether | Attachment of a POI or E3 ligase ligand. |
| Azide (-N₃) | Terminal Alkyne | CuAAC Click Chemistry | 1,2,3-Triazole | Attachment of the second ligand after the first has been conjugated via the tosyl group. medchemexpress.com |
| Azide (-N₃) | Strained Alkyne (e.g., DBCO, BCN) | SPAAC Click Chemistry | Triazole | Copper-free attachment of the second ligand. medchemexpress.com |
Empirical and Computational Approaches to Structure-Activity Relationships (SAR) in PROTACs
Determining the structure-activity relationship (SAR) is fundamental to optimizing a PROTAC's degradation capability. The linker is not merely a spacer but an active component that dictates the geometry and stability of the ternary complex. nih.gov Both empirical and computational methods are employed to understand and refine the linker's role.
Empirical Approaches: The traditional and most direct method for SAR studies is empirical. It involves the synthesis and biological evaluation of a library of PROTACs. nih.gov In this context, linkers like this compound are invaluable. By synthesizing a series of PROTACs where only the linker length or composition is varied (e.g., using Azide-PEG3-Tos, this compound, Azide-PEG7-Tos, etc.), researchers can systematically probe the effect of linker length on degradation potency (often measured as the DC₅₀ value, the concentration required to degrade 50% of the target protein). explorationpub.com This process typically involves starting with a longer linker and progressively shortening it, as a linker that is too short can cause steric clashes that prevent the formation of the ternary complex. explorationpub.com While effective, this approach is resource-intensive, requiring significant synthetic effort and biological screening.
Computational Approaches: To accelerate the design process and reduce reliance on empirical screening, computational methods are increasingly used. mdpi.com Techniques such as molecular docking and molecular dynamics (MD) simulations are employed to model the three-dimensional structure of the POI-PROTAC-E3 ligase ternary complex. scienceopen.comamm-journal.orgresearchgate.net These in silico models can predict:
The stability of the ternary complex.
Favorable and unfavorable interactions between the proteins and the PROTAC.
The optimal distance and orientation between the POI and the E3 ligase afforded by a specific linker. mdpi.com
By simulating how a PROTAC with an this compound linker might position the two proteins, researchers can predict whether the resulting complex will be productive for ubiquitination. These computational tools allow for the rapid in silico screening of numerous linker types and lengths, helping to prioritize which PROTACs to synthesize. scienceopen.com This rational design approach can significantly accelerate the identification of potent degraders and provide deeper insights into the SAR that governs PROTAC efficiency. nih.govnih.gov
Table 3: Comparison of SAR Approaches for PROTAC Design
| Approach | Methodology | Advantages | Limitations |
|---|---|---|---|
| Empirical | Synthesis and biological testing of PROTAC libraries with varied linkers (e.g., different PEG lengths). nih.govexplorationpub.com | Provides direct, real-world data on degradation efficiency (e.g., DC₅₀, Dₘₐₓ). Considered the "gold standard" for validation. | Time-consuming, expensive, and requires significant synthetic and screening resources. nih.gov |
| Computational | Molecular docking and molecular dynamics (MD) simulations to model the ternary complex and predict its stability and geometry. scienceopen.comresearchgate.net | Rapid, cost-effective, allows for high-throughput virtual screening, and provides structural insights to guide rational design. mdpi.comscienceopen.com | Relies on predictive models which may not perfectly replicate complex cellular environments; requires experimental validation. amm-journal.org |
Emerging Research Directions and Future Perspectives for Azide Peg5 Tos
Integration with Automated Peptide Synthesis
The unique structure of Azide-PEG5-Tos is well-suited for integration into modern peptide synthesis workflows, including automated solid-phase peptide synthesis (SPPS). SPPS has revolutionized the creation of peptides, and the incorporation of linkers like this compound allows for the synthesis of complex, modified peptides with enhanced therapeutic properties. iris-biotech.debiorxiv.org
The azide (B81097) group on the linker is stable under the conditions used for peptide synthesis. sigmaaldrich.com This allows for the assembly of a peptide chain, after which the azide moiety can be used for specific modifications via click chemistry. bachem.com For instance, a lipopeptide can be assembled on a solid support, followed by an on-resin PEGylation reaction using an azido-PEG compound before the final cleavage from the resin. bachem.com This approach is instrumental in creating libraries of modified peptides, where different functional groups can be "clicked" onto the peptide backbone to screen for enhanced activity or stability. biorxiv.org
Furthermore, the development of azapeptides, where a backbone alpha-carbon is replaced by a nitrogen atom to create an enzyme-resistant bond, represents a significant advancement. biorxiv.org While traditionally challenging, new methods using pre-activated, bench-stable building blocks are enabling the incorporation of aza-amino acids in a fully automated fashion. biorxiv.org Linkers like this compound can be utilized in these advanced synthesis platforms to attach other moieties, such as targeting ligands or imaging agents, to these stabilized azapeptides.
Novel Click Chemistry Catalysis (e.g., Ruthenium-Catalyzed Azide-Alkyne Cycloaddition)
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of bioconjugation due to its high efficiency and biocompatibility. bachem.combiochempeg.com This reaction typically yields 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org However, emerging research has focused on alternative catalytic systems that offer different reactivity and selectivity.
One of the most significant developments is the Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). organic-chemistry.org Unlike CuAAC, RuAAC selectively produces 1,5-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.org This alternative regioselectivity opens up new possibilities for the spatial arrangement of conjugated molecules, which can be critical for biological activity. The reaction is catalyzed by ruthenium(II) complexes, such as Cp*RuCl(PPh3)2, and can proceed via the formation of a six-membered ruthenacycle intermediate. organic-chemistry.orgnih.gov
A key advantage of RuAAC is its broader substrate scope; it can efficiently catalyze the reaction of internal alkynes, which are generally unreactive in CuAAC, to produce fully substituted triazoles. nih.govnih.gov This capability significantly expands the toolkit for creating complex molecular architectures. Moreover, the use of ruthenium catalysts avoids the potential cytotoxicity associated with copper, which is a concern for some in vivo applications. nih.gov While the reaction rate on surfaces has been observed to be slower than CuAAC, RuAAC provides a valuable orthogonal strategy for creating novel bioconjugates with this compound. nih.gov
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) | Source(s) |
| Product | 1,4-disubstituted 1,2,3-triazole | 1,5-disubstituted 1,2,3-triazole | organic-chemistry.orgnih.gov |
| Catalyst | Copper(I) | Ruthenium(II) complexes (e.g., Cp*RuCl) | organic-chemistry.orgnih.gov |
| Substrate Scope | Primarily terminal alkynes | Terminal and internal alkynes | nih.govnih.gov |
| Key Advantage | High reaction rate, well-established | Different regioselectivity, broader alkyne scope, avoids copper | nih.govorganic-chemistry.org |
Development of Multifunctional PEGylated Systems
The heterobifunctional nature of this compound, possessing both an azide and a tosyl group, makes it an ideal building block for creating sophisticated, multifunctional systems. biosynth.com The two reactive ends can be addressed with different, orthogonal chemistries, allowing for the sequential conjugation of multiple distinct molecules. mdpi.com
For example, the tosyl group is an excellent leaving group for nucleophilic substitution reactions. medkoo.comaxispharm.com It can be reacted with a nucleophile, such as a thiol or an amine on a targeting protein or antibody, to form a stable covalent bond. Subsequently, the azide group remains available for a click chemistry reaction. broadpharm.com This second step can be used to attach a therapeutic payload, a diagnostic imaging agent, or another functional moiety containing an alkyne group. medchemexpress.com
This modular approach is central to the development of advanced therapeutic and diagnostic agents. For instance, in the field of Antibody-Drug Conjugates (ADCs), this compound can serve as the linker connecting a tumor-targeting antibody to a potent cytotoxic drug. selleckchem.com The PEG component enhances the solubility and pharmacokinetic profile of the entire construct. koreascience.kr Similarly, multifunctional dendrimers and nanoparticles have been synthesized using this strategy, where PEG-based linkers are used to attach both targeting ligands and therapeutic cargo. mdpi.com
Addressing Challenges in PEGylation (e.g., Immunogenicity, Accelerated Blood Clearance)
PEGylation is a widely used strategy to improve the pharmacokinetic properties of therapeutic molecules by increasing their hydrodynamic size, enhancing solubility, and shielding them from proteolytic degradation and the immune system. nih.govpreprints.orgnih.gov However, a significant challenge that has emerged is the immunogenicity of PEG itself. mdpi.comtandfonline.com
Repeated administration of PEGylated therapeutics can lead to the production of anti-PEG antibodies (APAs). mdpi.comresearchgate.net These antibodies, primarily of the IgM and IgG isotypes, can bind to the PEG chains of subsequently administered doses, leading to a phenomenon known as Accelerated Blood Clearance (ABC). mdpi.comresearchgate.net This rapid clearance from circulation significantly reduces the therapeutic efficacy of the drug and can, in some cases, cause hypersensitivity reactions. preprints.orgmdpi.com
Several factors influence the development of anti-PEG immunity, including the PEG chain length, density, and architecture (linear vs. branched). mdpi.combiochempeg.com Research is actively exploring strategies to mitigate these challenges.
| Challenge | Description | Mitigation Strategy | Source(s) |
| Immunogenicity | The immune system recognizes PEG as foreign, leading to the production of anti-PEG antibodies (APAs). | Using branched PEGs for better shielding; optimizing PEG density on the molecule's surface. | nih.govmdpi.comtandfonline.com |
| Accelerated Blood Clearance (ABC) | APAs bind to PEGylated drugs upon repeated administration, causing rapid removal from circulation by the immune system. | Increasing the initial dose to potentially induce immune tolerance; exploring alternative hydrophilic polymers. | nih.govmdpi.comtandfonline.com |
| Reduced Bioactivity | The PEG chain can sometimes sterically hinder the interaction of the therapeutic molecule with its target. | Employing site-specific PEGylation to attach PEG away from the active site; using shorter PEG linkers. | medkoo.compreprints.org |
Applications in Diagnostic and Imaging Probes
The properties of this compound make it highly valuable for the development of advanced diagnostic and imaging probes, particularly in the fields of Positron Emission Tomography (PET) and optical imaging. biochempeg.comnih.gov The incorporation of a PEG linker into an imaging agent can significantly improve its pharmacokinetic profile. nih.govacs.org Specifically, PEGylation can enhance water solubility and prolong circulation time, leading to better biodistribution and higher accumulation at the target site. koreascience.kr This results in improved image contrast and reduced non-specific background signals. nih.gov
The azide functionality of this compound is particularly useful for attaching imaging moieties via click chemistry. For example, a chelator molecule like DOTA, which is essential for coordinating radiometals used in PET imaging (e.g., Gallium-68 or Copper-64), can be modified with an alkyne group. bachem.comtenovapharma.com This allows for a simple and efficient "clicking" of the DOTA chelator onto a targeting molecule (like a peptide or antibody) that has been pre-functionalized with this compound. This modular strategy simplifies the synthesis of complex radiotracers. nih.govtenovapharma.com
In optical imaging, a fluorescent dye can be attached using the same click chemistry principle. Research has shown that even short PEG linkers can improve the performance of activatable antibody-based optical imaging probes, demonstrating the linker's role in optimizing probe design. medkoo.com
High-Throughput Screening and Combinatorial Chemistry using this compound
The robustness and specificity of click chemistry make this compound an excellent tool for combinatorial chemistry and high-throughput screening (HTS). sigmaaldrich.com Combinatorial chemistry aims to rapidly synthesize large libraries of diverse compounds, which can then be screened for desired biological activity.
The modular nature of the reactions involving this compound is a major advantage. biochempeg.com A core molecule or scaffold can be functionalized with the linker. Then, using the azide group, a wide array of different building blocks (e.g., small molecules, peptide fragments) containing a reactive alkyne partner can be "clicked" on in a parallel fashion. sigmaaldrich.combachem.com This process is highly efficient and produces high yields with minimal byproducts, which is ideal for generating large libraries for HTS. organic-chemistry.org
For example, one could create a library of potential enzyme inhibitors by starting with a common peptide sequence linked to this compound and then clicking on hundreds of different alkyne-modified small molecules. Because the click reaction is so reliable, it is amenable to automation, further accelerating the discovery process. This approach allows researchers to systematically explore a vast chemical space to identify lead compounds for new therapeutics. biorxiv.org
Q & A
Basic Research Questions
Q. What are the key structural components of Azide-PEG5-Tos, and how do they influence its reactivity in biochemical applications?
- Answer : this compound consists of three functional units: (1) an azide group (N₃) for click chemistry reactions (e.g., copper-catalyzed alkyne-azide cycloaddition), (2) a pentameric polyethylene glycol (PEG5) spacer enhancing solubility and reducing steric hindrance, and (3) a tosyl (p-toluenesulfonyl) group enabling nucleophilic substitution reactions (e.g., with amines or thiols). The PEG5 spacer increases biocompatibility and flexibility, while the tosyl group provides site-specific conjugation capabilities .
Q. What standardized protocols exist for conjugating this compound to biomolecules like proteins or peptides?
- Answer : A typical protocol involves:
- Step 1 : Dissolve this compound in anhydrous DMSO or DMF to prevent hydrolysis.
- Step 2 : React with target biomolecules (e.g., lysine residues on proteins) at pH 7.5–8.5 and 4–25°C for 2–24 hours.
- Step 3 : Purify conjugates via size-exclusion chromatography or dialysis.
- Validation : Confirm conjugation using MALDI-TOF MS or SDS-PAGE with azide-specific staining (e.g., phosphine-based probes) .
Q. How does the PEG5 spacer in this compound affect its stability in aqueous versus organic solvents?
- Answer : The PEG5 spacer enhances hydrophilicity, improving solubility in aqueous buffers (e.g., PBS, pH 7.4). However, prolonged storage in aqueous solutions (>48 hours) may lead to hydrolysis of the tosyl group. For long-term stability, store lyophilized this compound at -20°C in inert organic solvents (e.g., acetonitrile) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory reports on this compound cross-linking efficiency in protein modification?
- Answer : Contradictions often arise from variations in reaction conditions (e.g., pH, temperature) or biomolecule accessibility. To address this:
- Controlled Variables : Fix reaction time and temperature while titrating this compound concentration.
- Analytical Controls : Use negative controls (e.g., omitting copper catalysts in click reactions) and quantify unreacted azides via IR spectroscopy (azide peak at ~2100 cm⁻¹).
- Comparative Studies : Benchmark against alternative cross-linkers (e.g., NHS-PEG5-azide) to isolate PEG5 spacer effects .
Q. What methodologies are recommended for optimizing reaction conditions when using this compound in heterogeneous systems (e.g., solid-phase peptide synthesis)?
- Answer : For solid-phase applications:
- Solvent Selection : Use DMF or dichloromethane to maintain resin swelling.
- Coupling Efficiency : Monitor via Kaiser test for free amines or FTIR for azide consumption.
- Temperature Optimization : Conduct reactions at 25–37°C; higher temperatures may degrade PEG chains.
- Post-Reaction Quenching : Treat resins with 5% v/v ethanolamine to neutralize residual tosyl groups .
Q. How should researchers analyze and mitigate batch-to-batch variability in this compound synthesis?
- Answer : Variability often stems from incomplete PEGylation or tosyl group hydrolysis. Mitigation strategies include:
- Quality Control :
- HPLC : Monitor purity (>95% by reverse-phase C18 column).
- NMR : Verify PEG5 spacer integrity (δ 3.5–3.7 ppm for ethylene oxide protons).
- Batch Documentation : Track synthesis parameters (e.g., reaction time, solvent purity) to correlate with performance in downstream applications .
Data Analysis and Reproducibility
Q. What statistical approaches are suitable for comparing this compound conjugation efficiency across different biomolecular substrates?
- Answer : Use ANOVA with post-hoc Tukey tests to compare mean conjugation yields (quantified via fluorescence or MS) across substrates. For non-normal data, apply Kruskal-Wallis tests. Report effect sizes (e.g., Cohen’s d) and confidence intervals to highlight practical significance .
Q. How can researchers validate the specificity of this compound in click chemistry reactions when working with complex biological matrices?
- Answer :
- Negative Controls : Omit copper(I) catalysts to confirm reaction dependence.
- Competition Assays : Add excess non-target azides (e.g., sodium azide) to assess off-target binding.
- Imaging Validation : Use confocal microscopy with azide-reactive dyes (e.g., DBCO-Cy5) to localize conjugates .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
